N-[2-oxo-2-[4-(triazol-1-ylmethyl)piperidin-1-yl]ethyl]-1,3-benzodioxole-5-carboxamide
Description
N-[2-oxo-2-[4-(triazol-1-ylmethyl)piperidin-1-yl]ethyl]-1,3-benzodioxole-5-carboxamide is a complex organic compound that features a benzodioxole core, a piperidine ring, and a triazole moiety
Properties
IUPAC Name |
N-[2-oxo-2-[4-(triazol-1-ylmethyl)piperidin-1-yl]ethyl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O4/c24-17(22-6-3-13(4-7-22)11-23-8-5-20-21-23)10-19-18(25)14-1-2-15-16(9-14)27-12-26-15/h1-2,5,8-9,13H,3-4,6-7,10-12H2,(H,19,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJWLTCMGIFKBOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=CN=N2)C(=O)CNC(=O)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-oxo-2-[4-(triazol-1-ylmethyl)piperidin-1-yl]ethyl]-1,3-benzodioxole-5-carboxamide typically involves multiple steps:
Formation of the Benzodioxole Core: This can be achieved through the cyclization of catechol derivatives with appropriate carboxylic acids under acidic conditions.
Introduction of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with an electrophilic intermediate.
Attachment of the Triazole Moiety: The triazole ring is often introduced through a click chemistry approach, involving the reaction of an azide with an alkyne in the presence of a copper catalyst.
Final Coupling: The final step involves coupling the triazole-piperidine intermediate with the benzodioxole core using amide bond formation techniques, such as the use of coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow chemistry techniques and the use of automated synthesis platforms to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[2-oxo-2-[4-(triazol-1-ylmethyl)piperidin-1-yl]ethyl]-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine or triazole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
N-[2-oxo-2-[4-(triazol-1-ylmethyl)piperidin-1-yl]ethyl]-1,3-benzodioxole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting neurological or infectious diseases.
Biology: It may be used in biochemical assays to study enzyme interactions or receptor binding.
Materials Science: The compound’s unique structure could be explored for use in organic electronics or as a building block for advanced materials.
Mechanism of Action
The mechanism of action for N-[2-oxo-2-[4-(triazol-1-ylmethyl)piperidin-1-yl]ethyl]-1,3-benzodioxole-5-carboxamide would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The triazole moiety could facilitate binding to metal ions or other biomolecules, while the piperidine ring might enhance membrane permeability.
Comparison with Similar Compounds
Similar Compounds
N-[2-oxo-2-[4-(triazol-1-ylmethyl)piperidin-1-yl]ethyl]-1,3-benzodioxole-5-carboxamide: shares similarities with other benzodioxole derivatives and triazole-containing compounds.
Benzodioxole Derivatives: Compounds like piperonyl butoxide, which is used as a pesticide synergist.
Triazole-Containing Compounds: Compounds such as fluconazole, an antifungal agent.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which may confer unique biological activities or material properties not found in simpler analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
